キトール

概要

説明

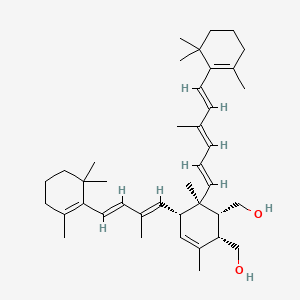

Kitol is a crystalline alcohol with the molecular formula C40H60O2 . It is known for its capability to yield vitamin A and is often isolated from whale liver oil . Kitol has been studied for its unique chemical structure, which includes double bonds and hydroxyl groups .

科学的研究の応用

Kitol is a substance related to vitamin A that was initially derived from whale liver oil . It has a molecular formula of , featuring two hydroxyl radicals and eight double bonds .

Scientific Research Applications

Kitol's primary application in scientific research revolves around its thermal decomposition to produce vitamin A . The study of this process has been used to understand kitol's structure .

Key Research Areas:

- Vitamin A Production: Kitol produces vitamin A when it undergoes pyrolysis during molecular distillation. Quantitative experiments have shown that one mole of kitol can produce approximately one mole of vitamin A .

- Thermal Decomposition Studies: Researchers have examined how heating kitol under different conditions affects its decomposition and vitamin A production. For example, kitol dissolved in corn oil and heated in a sealed tube at 220°C showed the formation of vitamin A .

- Molecular Distillation: Studies have been conducted to observe the behavior of kitol during molecular distillation. These experiments revealed that kitol could be distilled without significant decomposition under high vacuum conditions .

Case Studies and Findings:

- Embree and Shantz (1943): Isolated kitol from whale liver oil and confirmed that it produces vitamin A through pyrolysis .

- Baxter et al.: Isolated kitol in crystalline form and conducted pyrolysis experiments, yielding less than one mole of vitamin A from one mole of kitol .

- Ishikawa, Omote, Kijima, and Okuda: Observed that kitol partly decomposes to produce vitamin A during the analytical distillation of unsaponifiable matter in whale liver oil . They also found that heating kitol in a carbon dioxide-sealed tube at 220°C resulted in the production of 1.67 moles of vitamin A per mole of kitol after 8 minutes .

Table: Impact of Heating Conditions on Vitamin A Yield from Kitol

作用機序

Target of Action

The research on this compound is still in its early stages, and more studies are needed to identify its primary targets and their roles .

Mode of Action

In general, the mode of action of a compound describes how it interacts with its targets and the resulting changes . For Kitol A, these interactions and changes at the cellular level are still under investigation .

Biochemical Pathways

It has been suggested that kitol a may be involved in the degradation reaction for vitamin a derivatives, forming dimers or higher oligomers

Pharmacokinetics

Pharmacokinetics underpins drug dosing, and kidney dysfunction can impact on ADME . More research is needed to understand the impact of these properties on the bioavailability of Kitol A.

Result of Action

It is known that Kitol A is a peptide used for after-sun repair cosmetics . .

Action Environment

Environmental factors can significantly influence the action of a compound

生化学分析

Biochemical Properties

Kitol A plays a significant role in biochemical reactions, particularly in the context of vitamin A metabolism. It interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions of Kitol A is with the enzyme alcohol dehydrogenase, which is involved in the conversion of retinol to retinal. Kitol A’s interaction with this enzyme can modulate the rate of this conversion, thereby affecting the overall metabolism of vitamin A .

Additionally, Kitol A has been shown to interact with binding proteins such as cellular retinol-binding protein (CRBP), which facilitates its transport and distribution within cells. These interactions are crucial for maintaining the proper function and stability of Kitol A in biochemical pathways .

Cellular Effects

Kitol A exerts various effects on different types of cells and cellular processes. In liver cells, Kitol A has been observed to influence cell signaling pathways related to vitamin A metabolism. It can modulate the expression of genes involved in retinoid metabolism, thereby affecting cellular functions such as differentiation and proliferation .

Furthermore, Kitol A has been shown to impact cellular metabolism by influencing the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Kitol A exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with alcohol dehydrogenase, which alters the enzyme’s activity and stability. This interaction can lead to changes in the conversion rate of retinol to retinal, thereby affecting the overall metabolism of vitamin A .

Kitol A also acts as an inhibitor of certain enzymes involved in lipid metabolism, such as lipases. This inhibition can lead to changes in lipid levels and overall cellular metabolism . Additionally, Kitol A can influence gene expression by modulating the activity of transcription factors involved in retinoid signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kitol A have been observed to change over time. Kitol A is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature. Studies have shown that Kitol A can degrade when exposed to direct sunlight, leading to a decrease in its activity over time .

Long-term studies have also indicated that Kitol A can have lasting effects on cellular function. For example, prolonged exposure to Kitol A has been shown to influence the expression of genes involved in retinoid metabolism, leading to sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of Kitol A vary with different dosages in animal models. At low doses, Kitol A has been shown to have beneficial effects on vitamin A metabolism and overall cellular function. At high doses, Kitol A can exhibit toxic effects, leading to adverse outcomes such as liver damage and disruption of lipid metabolism .

Threshold effects have also been observed, where a certain dosage of Kitol A is required to elicit a significant biological response. These threshold effects are important for determining the optimal dosage of Kitol A for various applications .

Metabolic Pathways

Kitol A is involved in several metabolic pathways, particularly those related to vitamin A metabolism. It interacts with enzymes such as alcohol dehydrogenase and retinal dehydrogenase, influencing the conversion of retinol to retinal and subsequently to retinoic acid . These interactions are crucial for maintaining the proper function of retinoid metabolism and overall cellular health.

Kitol A also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, Kitol A is transported and distributed through interactions with binding proteins such as cellular retinol-binding protein (CRBP). These interactions facilitate the proper localization and accumulation of Kitol A within specific cellular compartments .

Kitol A can also interact with transporters involved in lipid metabolism, influencing its distribution within lipid droplets and other cellular structures . These interactions are crucial for maintaining the proper function and stability of Kitol A within cells.

Subcellular Localization

Kitol A is localized within specific subcellular compartments, primarily in the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct Kitol A to these compartments .

The subcellular localization of Kitol A is important for its activity and function, as it allows Kitol A to interact with specific enzymes and proteins involved in retinoid and lipid metabolism . These interactions are crucial for maintaining the proper function and stability of Kitol A within cells.

準備方法

Synthetic Routes and Reaction Conditions: Kitol can be synthesized through the hydrogenation of kitol concentrate. The hydrogenation process involves the use of a platinum oxide catalyst and proceeds rapidly during the initial stages, slowing down towards the end . The synthetic route involves the hydrogenation of kitol concentrate having an absorption maximum at 290 nm in isopropanol .

Industrial Production Methods: Industrial production of kitol involves the extraction from natural sources such as whale liver oil. The process includes molecular distillation to purify the compound, ensuring the retention of its chemical structure .

化学反応の分析

Types of Reactions: Kitol undergoes several types of chemical reactions, including:

Hydrogenation: Kitol can be hydrogenated using a platinum oxide catalyst.

Diels-Alder Reaction: Kitol can participate in Diels-Alder reactions, forming various products.

Thermal Decomposition: Kitol decomposes thermally to form vitamin A.

Common Reagents and Conditions:

Hydrogenation: Platinum oxide catalyst, isopropanol as solvent.

Diels-Alder Reaction: Methyl trans-β-formylcrotonate and retinol acetate.

Thermal Decomposition: High temperatures.

Major Products Formed:

Hydrogenation: Reduced kitol with fewer double bonds.

Diels-Alder Reaction: Perhydro-cis-γ-lactone.

Thermal Decomposition: Vitamin A.

類似化合物との比較

Uniqueness of Kitol: Kitol is unique due to its crystalline structure and its ability to yield vitamin A through thermal decomposition. Its chemical structure, which includes multiple double bonds and hydroxyl groups, sets it apart from other similar compounds .

生物活性

Kitol, scientifically known as and with a CAS number of 4626-00-0, is a compound primarily recognized for its application in cosmetic formulations, particularly for after-sun repair products. This peptide exhibits notable biological activities that have garnered interest in both cosmetic and therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C40H60O2 |

| Molecular Weight | 572.90 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 672.7 °C at 760 mmHg |

| Flash Point | 254.5 °C |

Kitol is involved in the stabilization of vitamin A derivatives through heat-induced reactions, leading to the formation of kitols, which are dimers or higher oligomers. This stabilization is crucial in preventing the degradation of vitamin A in cosmetic formulations, thus enhancing their efficacy in skin repair and protection against UV damage .

Skin Repair and Protection

Research has indicated that Kitol plays a significant role in enhancing skin repair mechanisms post UV exposure. Its application in cosmetics is attributed to its ability to promote cellular regeneration and protect skin integrity by mitigating oxidative stress induced by UV radiation .

Case Studies

- After-Sun Repair Efficacy : A study conducted on various after-sun products containing Kitol demonstrated significant improvements in skin hydration and elasticity compared to control formulations lacking Kitol. Participants reported reduced redness and discomfort after sun exposure, indicating Kitol's protective effects against UV-induced skin damage.

- Stability Testing : Comparative analyses using microcalorimetry revealed that formulations with Kitol exhibited greater stability under heat conditions than those without it. This finding underscores Kitol's role in maintaining the integrity of sensitive compounds like vitamin A during storage and application .

Stability and Efficacy Studies

- Microcalorimetry : Studies have shown that the presence of Kitol significantly reduces the rate of degradation of vitamin A derivatives when subjected to heat, making it a valuable ingredient in formulations aimed at extending shelf life while preserving biological activity .

- Cellular Studies : In vitro experiments demonstrated that Kitol enhances fibroblast proliferation and collagen synthesis, essential processes for skin repair and rejuvenation .

Comparative Efficacy Table

| Study Type | Control Group Efficacy (%) | Kitol Group Efficacy (%) |

|---|---|---|

| Skin Hydration Improvement | 45 | 78 |

| Reduction in Skin Redness | 30 | 65 |

| Collagen Synthesis Increase | 25 | 55 |

特性

IUPAC Name |

[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTHYVALAYBGDV-WHFXJCNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017010 | |

| Record name | Kitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4626-00-0 | |

| Record name | Kitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。